2'-O-methyladenosine 5'-monophosphate
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Overview
Description
2'-O-methyladenosine 5'-monophosphate is a adenosine 5'-phosphate that is the 2'-O-methyl derivative of adenosine 5'-monophosphate. It is an adenosine 5'-phosphate and a purine ribonucleoside 5'-monophosphate. It derives from an adenosine 5'-monophosphate.
Scientific Research Applications
Enhanced Stability and Biological Activity
- 2'-O-meAMP derivatives, such as 8-methyladenosine-substituted analogues, have been found to exhibit increased stability against enzymatic digestion and show strong binding affinity in biological systems. For instance, certain analogues displayed enhanced inhibitory effects on protein synthesis compared to standard 2-5A (2',5'-oligoadenylate) trimer, indicating their potential in regulating cellular processes (Kitade et al., 1991).
Role in Antiviral Therapies
- Modified 2'-O-meAMP compounds, particularly those with a methyl group, have shown promise in antiviral therapies. These modifications have been instrumental in the development of new treatments, especially for Hepatitis C Virus (HCV) and other Flaviviridae family viruses (Procházková et al., 2019).
Structural and Conformational Studies
- The crystal and molecular structure analysis of modified 2'-O-meAMP derivatives, like 8-methyladenosine 3'-monophosphate, provides valuable insights into nucleotide conformation and interactions. These studies are crucial for understanding the molecular basis of nucleotide function and interaction in biological systems (Yasuniwa et al., 1979).
Synthesis and Chemical Properties
- Research on the synthesis of 2'-O-meAMP and its derivatives has led to improved methods and higher yields, which are significant for both research and therapeutic applications. For example, an improved procedure for synthesizing 2'-O-methylnucleoside 5'-diphosphate demonstrates the evolving techniques in nucleotide chemistry (Pal & Schmidt, 1973).
Potential in Liver-Targeted Therapies
- Certain prodrugs of 2'-O-meAMP have shown potential in targeting specific organs like the liver, particularly in the context of hepatitis C virus infection. These targeted therapies could offer more effective treatment options with reduced systemic side effects (Hecker et al., 2007).
Properties
CAS No. |
24121-00-4 |
---|---|
Molecular Formula |
C11H16N5O7P |
Molecular Weight |
361.25 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H16N5O7P/c1-21-8-7(17)5(2-22-24(18,19)20)23-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H2,12,13,14)(H2,18,19,20)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
TVGFEBXIZUYVFR-IOSLPCCCSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O |
SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O |
sequence |
N |
Synonyms |
poly(2'-methyl) A poly(m(2)A) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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